![molecular formula C16H17N3O4S B2938708 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide CAS No. 688054-14-0](/img/structure/B2938708.png)
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinazolinone core structure and various functional groups attached. It contains a total of 32 bonds, including 22 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also features 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .Scientific Research Applications
Antimicrobial Activities
Research has shown the potential antimicrobial activity of quinazoline derivatives against a variety of pathogens. For example, compounds with the quinazoline moiety have been tested against Gram-positive and Gram-negative bacteria, as well as yeast and fungi, demonstrating significant antimicrobial properties. This suggests that quinazoline derivatives, including compounds structurally related to 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide, could serve as leads in the development of new antimicrobial agents (Al-Salahi et al., 2013).
Anticancer Properties
Some quinazoline derivatives have been identified for their potential anticancer activities. For instance, substituted benzoquinazolinones have shown significant cytotoxicity against certain cancer cell lines, indicating the possibility of these compounds, including 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide, to be developed as anticancer drugs (Nowak et al., 2015).
Antioxidant Activity
The synthesis and evaluation of certain quinazoline derivatives have highlighted their potential as antioxidants. This activity is crucial for combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. Therefore, compounds structurally related to 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide could be explored for their antioxidant properties (Sompalle & Roopan, 2016).
Anti-Inflammatory and Cytotoxic Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory and cytotoxic effects. Studies have shown that certain derivatives can inhibit the production of inflammatory mediators and possess cytotoxic activity against cancer cell lines, suggesting a dual role in inflammation and cancer therapy. This indicates the potential therapeutic applications of 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide in these areas (Al-Salahi et al., 2013).
properties
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-5-17-14(20)4-3-6-19-15(21)10-7-12-13(23-9-22-12)8-11(10)18-16(19)24/h2,7-8H,1,3-6,9H2,(H,17,20)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJCZHRDMMWJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)

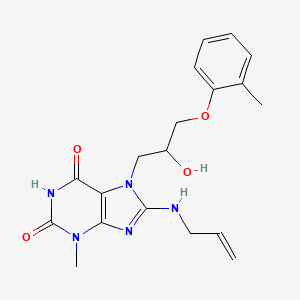
![Butyl[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2938632.png)
![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)
![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)
![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)
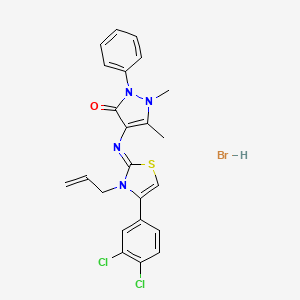
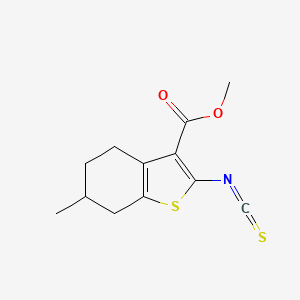
![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)
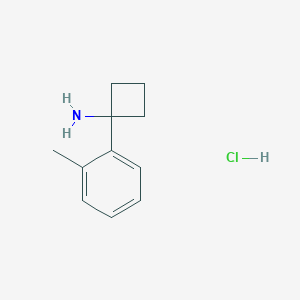
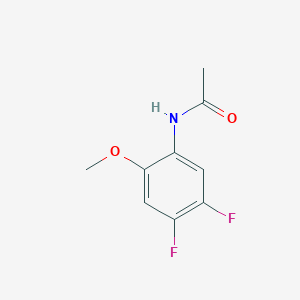
![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)